1-(2-Fluorobenzyl)azetidine-3-carboxylic acid

Descripción general

Descripción

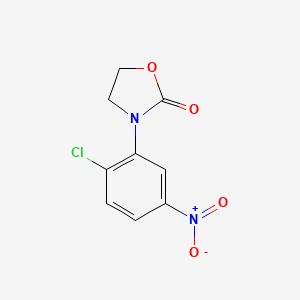

Molecular Structure Analysis

The molecular structure of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is characterized by the presence of an azetidine ring, a carboxylic acid group, and a fluorobenzyl group.Physical And Chemical Properties Analysis

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a colorless oil . Its NMR spectra have been reported .Aplicaciones Científicas De Investigación

Pharmaceutical Research

“1-(2-Fluorobenzyl)azetidine-3-carboxylic acid” and its derivatives are valuable in the development of new pharmaceuticals. They can be used to synthesize compounds with potential therapeutic effects. For instance, derivatives of azetidine-3-carboxylic acid have been used for the preparation of a variety of pharmaceutically active compounds .

Agrochemical Research

In agrochemical research, azetidine derivatives serve as key intermediates in the synthesis of herbicides, pesticides, and fungicides. Their unique structural properties allow for the creation of compounds that can selectively target and control agricultural pests .

Peptide Synthesis

Azetidine-containing compounds are utilized in peptide synthesis. The presence of the azetidine ring can introduce conformational constraints in peptides, which is beneficial for studying protein-protein interactions and for developing peptides with enhanced stability .

Gametocidal Activity

Some azetidine derivatives exhibit gametocidal activity, which can be harnessed for controlling the reproduction of certain pests. This application is particularly relevant in the management of crop diseases and pests .

β-Proline Analogues

Azetidine-3-carboxylic acid derivatives are used as β-proline analogues. These analogues are important in medicinal chemistry for the design of drugs that can mimic or interfere with biological processes involving proline-rich proteins .

Chemical Synthesis

The compound is a versatile building block in organic synthesis. It can be used to construct complex molecules with potential applications in various chemical industries, including materials science and nanotechnology .

Biochemical Research

In biochemical research, azetidine derivatives are used to study enzyme mechanisms and substrate specificity. They can act as enzyme inhibitors or substrates to help elucidate the catalytic functions of enzymes .

Structural Biology

Due to their rigid structure, azetidine-containing compounds are used in structural biology to stabilize specific conformations of biomolecules. This aids in the determination of three-dimensional structures using techniques like X-ray crystallography .

Safety and Hazards

The safety data sheet for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTUTTJHLWTABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride](/img/structure/B1455700.png)

![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)

![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]thiazine](/img/structure/B1455707.png)

![5-[Chloro(phenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1455709.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)